molecular formula C20H26N2O6 B13051338 5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid

5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13051338
M. Wt: 390.4 g/mol
InChI Key: QJNHLQBGGFLTJU-UHFFFAOYSA-N
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Description

5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including benzyloxycarbonyl and tert-butoxycarbonyl, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is to first prepare the spirocyclic core, followed by the introduction of the benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[34]octane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups can be modified to attach fluorescent tags or other markers, enabling the visualization of biological processes.

Medicine

In medicinal chemistry, 5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
  • Compounds with similar functional groups, such as benzyloxycarbonyl and tert-butoxycarbonyl, include N-Boc-protected amines and carbamates.

Uniqueness

What sets this compound apart is its combination of spirocyclic structure and multiple protecting groups. This unique combination allows for selective reactions and the creation of complex molecules with diverse applications.

Properties

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-2,5-diazaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C20H26N2O6/c1-19(2,3)28-17(25)21-12-20(13-21)15(16(23)24)9-10-22(20)18(26)27-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)

InChI Key

QJNHLQBGGFLTJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCN2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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